5-Bromo-2-(p-tolyloxy)pyrimidine

Description

BenchChem offers high-quality 5-Bromo-2-(p-tolyloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(p-tolyloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKGJYAPWQZYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394542 | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887430-90-2 | |

| Record name | 5-Bromo-2-(4-methylphenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887430-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine: Synthesis, Properties, and Applications

Executive Summary: 5-Bromo-2-(p-tolyloxy)pyrimidine is a heterocyclic organic compound increasingly recognized for its role as a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core functionalized with a bromine atom and a tolyloxy group, offers strategic points for molecular elaboration. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, spectroscopic characterization, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

5-Bromo-2-(p-tolyloxy)pyrimidine is an aromatic ether built upon a pyrimidine scaffold. The bromine atom at the C5 position and the p-tolyloxy group at the C2 position are key features that define its reactivity and utility as a chemical building block. The electron-withdrawing nature of the pyrimidine ring and the bromine atom makes the C2 and C4 positions susceptible to nucleophilic attack, while the bromine atom itself serves as a handle for cross-coupling reactions.

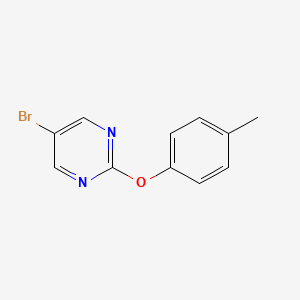

Diagram of 5-Bromo-2-(p-tolyloxy)pyrimidine Structure

A 2D representation of the 5-Bromo-2-(p-tolyloxy)pyrimidine molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(4-methylphenoxy)pyrimidine | N/A |

| CAS Number | 887430-90-2 | [1] |

| Molecular Formula | C₁₁H₉BrN₂O | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| SMILES Code | CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the pyrimidine ring.

Causality of Experimental Design: The choice of a highly activated pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine, as the starting material is critical. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which significantly lowers the electron density of the ring carbons, particularly at the C2, C4, and C6 positions. This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The halogen at the C2 position (Cl or Br) is an excellent leaving group, facilitating the substitution reaction.

The nucleophile, p-cresol (4-methylphenol), is activated by a base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide anion. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is deliberate; these solvents effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity for an efficient reaction.

Diagram of Synthesis Workflow

Workflow for the synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine.

Detailed Synthesis Protocol

This protocol describes a common lab-scale synthesis.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | 1.0 g | 1.0 |

| p-Cresol | 106-44-5 | 108.14 | 0.62 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.43 g | 2.0 |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol), p-cresol (0.62 g, 5.69 mmol), and potassium carbonate (1.43 g, 10.34 mmol).

-

Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL).

-

Purification: Recrystallize the crude product from ethanol or purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-2-(p-tolyloxy)pyrimidine as a solid.

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural verification. The two equivalent pyrimidine protons (at C4 and C6) will appear as a characteristic singlet, typically downfield (δ 8.5-8.8 ppm) due to the deshielding effect of the ring nitrogens. The aromatic protons of the p-tolyl group will appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons will appear as a sharp singlet further upfield (δ 2.3-2.5 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each unique carbon atom. The C2 carbon bearing the tolyloxy group will be highly deshielded, appearing around δ 160-165 ppm. The C5 carbon attached to the bromine will be observed around δ 110-115 ppm. Other pyrimidine and tolyl carbons will have characteristic shifts.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to 265.0 (for C₁₁H₉⁷⁹BrN₂O) and 267.0 (for C₁₁H₉⁸¹BrN₂O) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Research and Drug Development

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[2] Its ability to form hydrogen bonds and engage in π-stacking interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators.[2] 5-Bromo-2-substituted pyrimidines are key intermediates in the synthesis of a wide range of therapeutic agents.[3]

Diagram: Role as a Chemical Scaffold

Strategic functionalization of the C5-Bromo position to generate diverse chemical libraries.

Key Application Areas:

-

Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for oncology.[4] For instance, 5-bromopyrimidine derivatives are used to synthesize compounds targeting Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4] The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the ATP-binding pocket of the kinase.[4]

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as antiviral and antimicrobial drugs.[5][6][7] The core structure mimics natural nucleobases, allowing them to interfere with viral or bacterial replication processes.[4]

-

Central Nervous System (CNS) Agents: The versatility of the pyrimidine structure has led to its incorporation into molecules targeting CNS disorders.[4]

-

Materials Science: The rigid, aromatic nature of the pyrimidine ring makes it a candidate for inclusion in organic light-emitting diodes (OLEDs) and other functional materials. The tolyloxy group can be modified to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

Hazard Identification: Based on data for similar brominated pyrimidines, 5-Bromo-2-(p-tolyloxy)pyrimidine should be handled as a potentially hazardous chemical.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-2-(p-tolyloxy)pyrimidine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined synthesis via nucleophilic aromatic substitution and the strategic placement of its functional groups—the versatile bromine atom for cross-coupling and the modifiable tolyloxy group—make it an attractive starting point for the development of complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. Available at: [Link]

-

5-Bromo-2(1H)-pyrimidinone. PubChem. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

5-Bromo-2-cyclopropylpyrimidine. PubChem. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central (PMC). Available at: [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]

Sources

- 1. 887430-90-2|5-Bromo-2-(p-tolyloxy)pyrimidine|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. wjarr.com [wjarr.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aryloxypyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets and to serve as a bioisosteric replacement for other aromatic systems. Within this privileged class of heterocycles, 5-Bromo-2-(p-tolyloxy)pyrimidine (CAS Number: 887430-90-2) has emerged as a particularly valuable intermediate. This guide will provide an in-depth technical overview of this compound, from its synthesis to its strategic application in the development of next-generation kinase inhibitors, with a particular focus on its potential as a precursor for inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.

Physicochemical Properties of 5-Bromo-2-(p-tolyloxy)pyrimidine

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of 5-Bromo-2-(p-tolyloxy)pyrimidine are summarized below.

| Property | Value | Source |

| CAS Number | 887430-90-2 | [2] |

| Molecular Formula | C₁₁H₉BrN₂O | [3] |

| Molecular Weight | 265.11 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 64-68 °C | [4] |

| SMILES | CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1 | [3] |

| InChIKey | KEKGJYAPWQZYJV-UHFFFAOYSA-N | [4] |

Synthesis of the Core Scaffold: A Modular Approach

The synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach offers a modular and reliable route, allowing for the potential synthesis of a diverse library of 2-aryloxypyrimidine analogues by varying the phenolic coupling partner. The most common and industrially scalable synthesis starts from the readily available 5-bromo-2-chloropyrimidine and p-cresol.

Experimental Protocol: Synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine

Causality of Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic phenoxide. Its heterogeneous nature in many organic solvents can be advantageous for simplifying work-up.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

Temperature: Elevated temperature is employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

-

To a stirred solution of p-cresol (1.1 equivalents) in DMF (10 volumes), add potassium carbonate (1.5 equivalents) at room temperature.

-

Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide.

-

Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Raise the temperature to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).

-

Stir the resulting slurry for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a cold non-polar solvent like hexane to remove any unreacted p-cresol.

-

Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system such as ethanol/water to afford pure 5-Bromo-2-(p-tolyloxy)pyrimidine.

Application in the Synthesis of Kinase Inhibitors: The Gateway to Complexity

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring is the key feature that makes 5-Bromo-2-(p-tolyloxy)pyrimidine a powerful intermediate in drug discovery. This bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents.[5][6] These reactions are fundamental in building the complex molecular architectures required for potent and selective kinase inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[1] The following protocol details a representative coupling of 5-Bromo-2-(p-tolyloxy)pyrimidine with an arylboronic acid.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄, is essential for the catalytic cycle.

-

Base: A base such as sodium carbonate or potassium phosphate is required to activate the boronic acid for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

-

In a reaction vessel, combine 5-Bromo-2-(p-tolyloxy)pyrimidine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as K₃PO₄ (2.0 equivalents).

-

Add a solvent mixture, for example, 1,4-dioxane and water (4:1 ratio, 10 volumes).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(p-tolyloxy)pyrimidine.

A Proposed Synthetic Route to TAK1 Inhibitors

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a key serine/threonine kinase that plays a central role in the signaling cascades of pro-inflammatory cytokines such as TNF-α and IL-1.[7] As such, TAK1 has emerged as a promising therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis.[8] Several potent TAK1 inhibitors feature a substituted pyrimidine core. The structure of the known TAK1 inhibitor NG25, for example, suggests that 5-Bromo-2-(p-tolyloxy)pyrimidine is an ideal starting point for the synthesis of novel TAK1 inhibitors.[3][9]

Below is a proposed synthetic pathway to a novel TAK1 inhibitor analogue, leveraging the reactivity of 5-Bromo-2-(p-tolyloxy)pyrimidine.

This proposed route first involves a Suzuki coupling at the 5-position to install a key recognition motif, such as a pyrazole ring, which is common in many kinase inhibitors. Subsequent functionalization, potentially involving a Buchwald-Hartwig amination at another position on a more complex pyrimidine precursor, would lead to the final inhibitor.

The TAK1 Signaling Pathway: A Central Hub in Inflammation

TAK1 is a critical downstream effector for a variety of immune receptors, including Toll-like receptors (TLRs) and the TNF receptor (TNFR). Upon activation, TAK1 phosphorylates and activates two major downstream pathways: the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor, and the mitogen-activated protein kinase (MAPK) cascades (p38 and JNK). The activation of these pathways results in the production of a host of pro-inflammatory cytokines and chemokines, driving the inflammatory response. In chronic inflammatory diseases like rheumatoid arthritis, this pathway is often dysregulated, leading to persistent inflammation and tissue damage.

By inhibiting TAK1, small molecules derived from intermediates like 5-Bromo-2-(p-tolyloxy)pyrimidine can effectively block these downstream inflammatory cascades, offering a powerful therapeutic strategy.

Conclusion

5-Bromo-2-(p-tolyloxy)pyrimidine is a high-value, versatile building block in medicinal chemistry. Its synthesis is straightforward, and the presence of a strategically positioned bromine atom provides a reactive handle for the construction of complex molecular architectures through robust and reliable cross-coupling methodologies. Its potential as a precursor for the synthesis of potent and selective TAK1 inhibitors underscores its importance for drug discovery programs targeting inflammatory diseases. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working at the forefront of therapeutic innovation.

References

-

Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464. [Link]

-

Mihaly, S. R., Ninomiya-Tsuji, J., & Chen, Z. J. (2014). TAK1-dependent and -independent NIK-IKKα/β signaling in response to TNFα. Cellular Signalling, 26(1), 137-144. [Link]

-

Ajibade, A. A., Wang, H. Y., & Wang, R. F. (2013). Cell type-specific function of TAK1 in innate and adaptive immunity. Trends in Immunology, 34(7), 333-342. [Link]

-

Nam, J., Son, H., Lee, J., & Kim, W. (2019). Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. Arthritis Research & Therapy, 21(1), 266. [Link]

-

Tan, L., Gurbani, D., Weisberg, E. L., Jones, D. S., Rao, S., Li, K., ... & Gray, N. S. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. [Link]

- Brown, D. J. (2002). The Pyrimidines. John Wiley & Sons.

-

Malemud, C. J. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. International Journal of Molecular Sciences, 22(23), 12580. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Multiple signaling pathways involved in pathogenesis of rheumatoid arthritis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Delineation of the distinct inflammatory signaling roles of TAK1 and JAK1/3 in the CIA model of rheumatoid arthritis. (2023). Immunity, Inflammation and Disease, 11(8), e959. [Link]

- US Patent No. 9,802,957 B2. (2017). Processes of preparing a JAK1 inhibitor and new forms thereto.

-

Kimura, H., Katoh, T., Kajimoto, T., Node, M., Hisaki, M., Sugimoto, Y., ... & Yamori, T. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(6), 1895-1904. [Link]

-

Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. (2021). MDPI. [Link]

-

NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. (2019). Cancer Chemotherapy and Pharmacology, 83(1), 163-174. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). The Journal of Organic Chemistry, 73(22), 8851-8860. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 27, 2026, from [Link]

- US Patent No. 10,596,174 B2. (2020). Pyrrolopyrimidine compounds as inhibitors of protein kinases.

- WO Patent No. 2014/039899 A1. (2014). Pyrazolopyrimidine compounds as kinase inhibitors.

-

The Development of BTK Inhibitors: A Five-Year Update. (2021). Molecules, 26(15), 4599. [Link]

-

Cheung, P. C., & Campbell, D. G. (2003). Transforming growth factor-beta-activated kinase 1 (TAK1), a novel MAPKKK, directly activates IkappaB kinases. The Journal of Biological Chemistry, 278(24), 21950-21958. [Link]

Sources

- 1. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

5-Bromo-2-(p-tolyloxy)pyrimidine molecular weight

An In-Depth Technical Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] As a fundamental component of nucleobases in DNA and RNA, its derivatives are readily recognized by biological systems.[2] The synthetic versatility of the pyrimidine ring allows for extensive functionalization, making it a privileged structure in drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2]

This technical guide focuses on 5-Bromo-2-(p-tolyloxy)pyrimidine , a key synthetic intermediate that combines the pyrimidine core with two distinct, reactive functional groups. The bromine atom at the C5 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the aryloxy ether linkage at the C2 position modulates the electronic and steric properties of the molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, characterization methodologies, and its strategic application in the development of novel therapeutics.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. 5-Bromo-2-(p-tolyloxy)pyrimidine is a solid at room temperature, and its structural features are tailored for subsequent chemical modifications.

Core Data

Key quantitative data for 5-Bromo-2-(p-tolyloxy)pyrimidine are summarized in the table below. The molecular weight of 265.11 g/mol is a critical parameter for all stoichiometric calculations in synthetic planning.[3]

| Property | Value | Source |

| Molecular Weight | 265.11 g/mol | [3] |

| Molecular Formula | C₁₁H₉BrN₂O | [3] |

| CAS Number | 887430-90-2 | |

| Canonical SMILES | CC1=CC=C(OC2=NC=C(Br)C=N2)C=C1 |

Molecular Structure

The molecule's architecture is central to its reactivity and utility. The electron-withdrawing nature of the pyrimidine ring, further influenced by the bromine atom, activates the C2 and C5 positions for distinct chemical transformations.

Caption: Molecular structure of 5-Bromo-2-(p-tolyloxy)pyrimidine.

Synthesis Protocol and Mechanistic Rationale

The most reliable and scalable synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is both efficient and high-yielding, making it suitable for laboratory and potential industrial scale-up.

Mechanistic Expertise

The reaction proceeds by the displacement of a suitable leaving group (typically a halide) from the C2 position of a 5-bromopyrimidine precursor by the p-tolyloxide anion. The causality for this pathway's success lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, particularly C2, C4, and C6. This electron deficiency makes the ring susceptible to attack by strong nucleophiles. The p-tolyloxide anion, generated in situ from p-cresol and a base, acts as the potent nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is critical; these solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively "bare" and highly reactive, thereby accelerating the reaction rate.

Detailed Experimental Workflow

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

p-Cresol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chloropyrimidine and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of p-cresol via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Final Product Isolation: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield 5-Bromo-2-(p-tolyloxy)pyrimidine as a pure solid.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization and Validation

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development. Standard spectroscopic methods provide unambiguous validation.

| Technique | Expected Observations |

| ¹H NMR | - Two singlets (or doublets with small coupling) in the aromatic region (δ 8.5-9.0 ppm) for the pyrimidine protons. - Aromatic signals (two doublets, AA'BB' system) for the p-tolyl group (δ 7.0-7.5 ppm). - A sharp singlet in the aliphatic region (δ ~2.4 ppm) for the methyl (CH₃) protons. |

| ¹³C NMR | - Resonances for pyrimidine carbons, with C2, C4, and C6 shifted downfield. - Four distinct signals for the p-tolyl aromatic carbons. - A signal for the methyl carbon (δ ~20-25 ppm). |

| Mass Spec (MS) | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. |

| HPLC | - A single major peak under optimized conditions, indicating high purity (typically >98%). |

Reactivity and Strategic Role in Drug Design

5-Bromo-2-(p-tolyloxy)pyrimidine is not an end-product but a versatile scaffold for building molecular complexity. Its true value lies in the orthogonal reactivity of its functional groups.

-

The C5-Bromine Handle: The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[4] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, alkynyl, or amino substituents at this position. This strategic diversification is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

-

The Aryloxy Group: The 2-(p-tolyloxy) moiety serves as a stable, lipophilic group that can occupy hydrophobic pockets in biological targets. Its presence influences the overall conformation and electronic distribution of the molecule, which can be critical for target binding and modulating pharmacokinetic properties.

Caption: Potential synthetic diversification pathways from the core scaffold.

Conclusion

5-Bromo-2-(p-tolyloxy)pyrimidine is a high-value intermediate for researchers in drug discovery. Its well-defined physicochemical properties, straightforward and robust synthesis, and, most importantly, its capacity for controlled, site-selective functionalization make it an ideal starting point for the construction of compound libraries. By leveraging the reactivity of the C5-bromine position, scientists can systematically explore chemical space to develop novel molecules with tailored biological activity and improved drug-like properties, accelerating the journey from a chemical scaffold to a potential clinical candidate.

References

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

PubChem. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657. Available at: [Link].

-

NIST WebBook. Pyrimidine, 5-bromo-. Available at: [Link].

-

PubChem. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494. Available at: [Link].

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link].

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link].

Sources

A Comprehensive Spectroscopic Guide to 5-Bromo-2-(p-tolyloxy)pyrimidine

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-(p-tolyloxy)pyrimidine, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate unambiguous structural elucidation and quality assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources.

Introduction and Molecular Overview

5-Bromo-2-(p-tolyloxy)pyrimidine is a substituted pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and chemical synthesis due to the versatile reactivity of the pyrimidine core.[1][2] The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the aryloxy ether linkage influences the molecule's electronic properties and conformation. Accurate characterization is paramount for its application in multi-step syntheses.

Molecular Formula: C₁₁H₉BrN₂O[3] Molecular Weight: 265.11 g/mol [3]

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, Mass, and IR spectra to provide a complete structural and electronic portrait of the molecule.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Key Fragmentation Steps:

-

Ether Bond Cleavage: The molecular ion can fragment by breaking the C(pyrimidine)-O bond or the O-C(tolyl) bond.

-

Formation of Fragment m/z 187/189: Loss of a tolyl radical (•C₇H₇) results in the brominated pyrimidinone cation. The 1:1 isotopic pattern will be retained in this fragment.

-

Formation of Fragment m/z 107: Formation of the p-tolyloxy cation is a likely pathway.

-

Formation of Tropylium Ion (m/z 91): The p-tolyloxy cation can lose carbon monoxide (CO) to form the highly stable tropylium ion, a very common and often prominent peak for toluene-containing compounds.

Exemplar MS Acquisition Protocol:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Inlet System: Direct infusion or via Gas Chromatography (GC-MS).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [4] Predicted IR Absorption Bands:

-

~3100–3000 cm⁻¹: C-H stretching vibrations from the aromatic protons on both the pyrimidine and tolyl rings.

-

~2950–2850 cm⁻¹: Asymmetric and symmetric C-H stretching from the aliphatic methyl (-CH₃) group. [4]* ~1600–1450 cm⁻¹: A series of sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic pyrimidine and tolyl rings. These are characteristic of the aromatic skeleton.

-

~1270–1200 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the aryl ether linkage. This is a highly diagnostic band for this functional group.

-

~1075–1020 cm⁻¹ (Strong): Symmetric C-O-C stretching of the aryl ether.

-

Below 1000 cm⁻¹: The C-Br stretching vibration typically appears in the fingerprint region (< 700 cm⁻¹) and can be difficult to assign definitively.

Exemplar IR Acquisition Protocol:

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) using a solid sample, or preparation of a KBr pellet. [5][6]3. Parameters:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Summary of Spectroscopic Data

The following table consolidates the expected key data points for the comprehensive characterization of 5-Bromo-2-(p-tolyloxy)pyrimidine.

| Spectroscopic Technique | Feature | Expected Value/Region |

| ¹H NMR | Pyrimidine Protons (H-4, H-6) | δ 8.5–9.0 ppm (s, 2H) |

| p-Tolyl Protons (H-2'/6', H-3'/5') | δ 7.0–7.5 ppm (m, 4H) | |

| Methyl Protons (-CH₃) | δ 2.3–2.5 ppm (s, 3H) | |

| ¹³C NMR | Pyrimidine C-2 (O-C-N) | δ 165–170 ppm |

| Pyrimidine C-4, C-6 | δ 158–160 ppm | |

| Pyrimidine C-5 (-Br) | δ 115–120 ppm | |

| p-Tolyl C-1' (ipso-O) | δ 152–155 ppm | |

| Aromatic CHs | δ 120–140 ppm | |

| Methyl Carbon (-CH₃) | δ 20–22 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺, M+2⁺) | m/z 264, 266 (1:1 ratio) |

| Key Fragment | m/z 91 (Tropylium ion) | |

| Key Fragment | m/z 107 (p-tolyloxy cation) | |

| Key Fragment | m/z 187, 189 (bromopyrimidinone cation) | |

| Infrared (IR) | Aromatic C-H Stretch | ~3100–3000 cm⁻¹ |

| Aliphatic C-H Stretch | ~2950–2850 cm⁻¹ | |

| Aromatic C=C / C=N Stretch | ~1600–1450 cm⁻¹ | |

| Aryl Ether C-O-C Stretch (Asymmetric) | ~1270–1200 cm⁻¹ (Strong) |

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating and unambiguous confirmation of the structure of 5-Bromo-2-(p-tolyloxy)pyrimidine. The characteristic signals, from the bromine isotopic pattern in the mass spectrum to the distinct chemical shifts of the pyrimidine protons in the ¹H NMR, all converge to support the assigned structure. This guide serves as a foundational reference for researchers, ensuring the confident identification and utilization of this important chemical intermediate in their scientific endeavors.

References

-

PubChem. 5-Bromopyrimidine | C4H3BrN2 | CID 78344. [Link]

-

NIST. Pyrimidine, 5-bromo- - the NIST WebBook. [Link]

-

Angene Chemical. Pyrimidine, 5-bromo-2-methyl-|7752-78-5. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

DNAmod. 5-bromouracil - DNAmod: the DNA modification database. [Link]

-

University of Puget Sound. Signal Areas. [Link]

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

-

NIH. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. [Link]

-

Automated Topology Builder. 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. [Link]

-

ACS Publications. Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. [Link]

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

International Journal of ChemTech Research. Synthesis and studies of some substituted pyrimidines. [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]

-

Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

-

ACS Publications. Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

IJRTI. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. [Link]

-

ResearchGate. Molecular peaks of bromide compounds. [Link]

-

NIST. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl). [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(p-tolyloxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

5-Bromo-2-(p-tolyloxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyrimidine ring linked to a tolyl group via an ether bond, presents a unique electronic environment. Accurate structural confirmation is paramount for understanding its reactivity, biological activity, and potential applications. ¹H NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the molecular framework.

Predicting the ¹H NMR Spectrum: A Theoretical Framework

To interpret the ¹H NMR spectrum of 5-Bromo-2-(p-tolyloxy)pyrimidine, we must first predict the chemical shifts (δ) and coupling constants (J) for each proton. This prediction is based on fundamental principles of NMR theory, including electronegativity, magnetic anisotropy, and spin-spin coupling.

Molecular Structure and Proton Environments

The structure of 5-Bromo-2-(p-tolyloxy)pyrimidine contains several distinct proton environments:

-

Pyrimidine Ring Protons (H-4' and H-6'): These two protons are chemically non-equivalent. The proton at the 6'-position is flanked by two nitrogen atoms, while the proton at the 4'-position is adjacent to one nitrogen and a carbon bearing the bromine atom.

-

Tolyl Ring Protons (H-2/H-6 and H-3/H-5): Due to the para-substitution and relatively free rotation around the C-O bond, the protons at the 2 and 6 positions are chemically equivalent, as are the protons at the 3 and 5 positions. This will result in two distinct signals for the tolyl ring protons, each integrating to two protons.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a single signal.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is influenced by the local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts.

-

Pyrimidine Protons (H-4' and H-6'): Protons on pyrimidine rings typically resonate in the aromatic region, often at high chemical shifts due to the electron-withdrawing nature of the two nitrogen atoms. We can expect the signals for H-4' and H-6' to appear in the range of 8.5-9.3 ppm. The bromine atom at the 5'-position will further influence these shifts.

-

Tolyl Protons (H-2/H-6 and H-3/H-5): The tolyloxy group is an ether. Protons on carbons adjacent to an ether oxygen are typically found in the range of 3.4-4.5 ppm.[1] However, in an aromatic ether, the protons on the aromatic ring are also influenced by the oxygen's electron-donating resonance effect and its inductive electron-withdrawing effect. The protons ortho to the oxygen (H-3/H-5) are expected to be more shielded and appear upfield compared to the protons meta to the oxygen (H-2/H-6). We can predict the H-3/H-5 doublet to be in the range of 6.8-7.2 ppm and the H-2/H-6 doublet to be slightly downfield, around 7.0-7.4 ppm.

-

Methyl Protons (CH₃): The methyl group on the tolyl ring is in a relatively shielded environment and is expected to produce a singlet around 2.3-2.5 ppm.

Predicted Coupling Constants (J)

Spin-spin coupling arises from the interaction of neighboring non-equivalent protons, causing signals to split. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the connectivity and stereochemistry of the molecule.

-

Pyrimidine Protons: The coupling between H-4' and H-6' is a four-bond coupling (⁴J), which is typically small in pyrimidine systems, on the order of 1-3 Hz. This will result in both signals appearing as narrow doublets or potentially as singlets if the coupling is not resolved.

-

Tolyl Protons: The coupling between the adjacent ortho and meta protons (H-2/H-6 and H-3/H-5) is a three-bond coupling (³J). For protons on a benzene ring, ortho coupling is typically in the range of 6-10 Hz.[2] This will result in two distinct doublets for the tolyl ring protons.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4', H-6' | 8.5 - 9.3 | d or s | ~1-3 | 2H |

| H-2, H-6 | 7.0 - 7.4 | d | ~6-10 | 2H |

| H-3, H-5 | 6.8 - 7.2 | d | ~6-10 | 2H |

| CH₃ | 2.3 - 2.5 | s | N/A | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Bromo-2-(p-tolyloxy)pyrimidine, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the sample of 5-Bromo-2-(p-tolyloxy)pyrimidine is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has a residual proton signal that does not overlap with any of the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

NMR Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H nuclei to ensure maximum signal-to-noise ratio.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Carefully shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

Data Acquisition Parameters

-

Pulse Sequence: A standard one-pulse sequence is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Time (at): Set an acquisition time of at least 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for accurate integration.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans should provide an adequate signal-to-noise ratio.

-

Spectral Width (sw): Set the spectral width to encompass all expected proton signals, typically from -1 to 12 ppm.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualizing Molecular Connectivity

To better understand the relationships between the different protons in 5-Bromo-2-(p-tolyloxy)pyrimidine, a graphical representation is useful. The following diagram illustrates the molecular structure with proton assignments.

Caption: Molecular structure of 5-Bromo-2-(p-tolyloxy)pyrimidine with proton assignments.

The following workflow diagram outlines the key steps in acquiring and interpreting the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis of 5-Bromo-2-(p-tolyloxy)pyrimidine.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-(p-tolyloxy)pyrimidine is a powerful tool for its structural verification. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently assign each signal in the spectrum to its corresponding proton in the molecule. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality, reproducible data, which is essential for accurate structural elucidation in the fields of chemical research and drug development.

References

-

Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.

- McConnell, H. M. (1956). Theory of Nuclear Magnetic Shielding in Molecules. I. Long-Range Effects. The Journal of Chemical Physics, 24(3), 460–467.

- Hruska, F. E., Grey, A. A., & Smith, I. C. P. (1970). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 48(14), 2253–2256.

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chegg. (2019, June 16). Solved 5. Consult the 1H NMR spectrum of propyl p-tolyl. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- van Gennip, A. H., van der Heiden, C., & Voute, P. A. (1998). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 44(1), 16–23.

-

SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

PubMed. (n.d.). 5-Bromo-N-methyl-pyrimidin-2-amine. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

Chegg. (2020, November 9). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. Retrieved from [Link]

-

DNAmod. (n.d.). 5-bromouracil. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-2-(p-tolyloxy)pyrimidine

In the landscape of drug discovery and development, the purity of a chemical intermediate is not a mere metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Bromo-2-(p-tolyloxy)pyrimidine, a key building block in the synthesis of various targeted therapeutics, is no exception. Its molecular structure, featuring a pyrimidine core, a bromine substituent, and a tolyloxy moiety, presents a unique set of analytical challenges. Process-related impurities, isomeric variants, or degradation products can carry forward through multi-step syntheses, potentially leading to final APIs with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of 5-Bromo-2-(p-tolyloxy)pyrimidine. We will move beyond simple percentage reporting and delve into an orthogonal analytical philosophy—a self-validating system where multiple, independent techniques are employed to build a complete and trustworthy purity profile. This document is designed for the practicing researcher and drug development professional, offering not just protocols, but the scientific rationale behind them.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust analytical strategy begins with a theoretical understanding of potential impurities. The common synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine involves a nucleophilic aromatic substitution reaction between a di-halogenated pyrimidine and p-cresol. This immediately suggests several classes of potential process-related impurities.[1]

-

Starting Materials: Unreacted 5-bromo-2-chloropyrimidine and p-cresol.

-

Intermediate-Related Impurities: Incomplete reactions or side-reactions from the synthesis of the 5-bromo-2-chloropyrimidine starting material itself.[2][3]

-

By-products: Formation of isomeric products, or di-substituted products if the reaction conditions are not perfectly controlled.

-

Degradation Products: Hydrolysis of the ether linkage or other degradation pathways under harsh purification or storage conditions.

Identifying these potential impurities is critical as it allows for the development of analytical methods specifically targeted at their separation and detection.

The Orthogonal Analytical Workflow

Relying on a single analytical technique can lead to a dangerously incomplete picture of a sample's purity. For instance, a 99.9% purity value by HPLC alone is meaningless if a significant impurity co-elutes with the main peak or is not UV-active. An orthogonal approach, using techniques with different separation and detection principles, is essential for building a validated and trustworthy purity profile.

Our comprehensive analysis workflow is visualized below. It integrates chromatographic separation, spectroscopic identification, and elemental confirmation to ensure all aspects of the compound's identity and purity are scrutinized.

Caption: Orthogonal workflow for purity analysis.

Chromatographic Purity: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the central technique for quantifying the purity of 5-Bromo-2-(p-tolyloxy)pyrimidine and detecting non-volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Causality Behind Experimental Choices: The goal is to develop a method with sufficient resolution to separate the main peak from all potential process-related impurities. A reverse-phase C18 column is the logical starting point for this molecule due to the aromatic nature of the pyrimidine and tolyl groups. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities (like p-cresol) and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime. UV detection is selected based on the chromophores present in the molecule.

Experimental Protocol: HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture for injection.

-

Chromatographic Conditions: A typical HPLC method for similar brominated heterocyclic compounds can be adapted.[4]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Standard for separation of moderately polar to non-polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and is MS-compatible.[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound from the C18 column. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 30% B; 19-25 min: 30% B | Ensures separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at 254 nm for primary quantification, with full spectrum acquisition (200-400 nm) to check for peak purity and hidden impurities. |

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The DAD allows for peak purity analysis to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: While the target compound itself has a relatively high melting point (64-68 °C) and is not ideal for GC, this technique is perfectly suited for detecting highly volatile impurities, particularly residual starting materials like p-cresol or solvents.[6] A halogen-specific detector or a mass spectrometer is crucial for selectively identifying halogenated compounds.[7][8]

Experimental Protocol: Analysis of Volatile Halogenated Impurities

-

Sample Preparation: Prepare a more concentrated solution (e.g., 10 mg/mL) in a suitable solvent like dichloromethane.

-

GC-MS Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for separating a wide range of organic compounds. |

| Inlet Temp. | 250 °C | Sufficient to volatilize potential impurities without degrading the main compound. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile compounds based on their boiling points. |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas standard for GC-MS. |

| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides mass information for definitive identification. Look for the characteristic M, M+2 isotopic pattern for bromine-containing fragments. |

Spectroscopic Identification: The Structural Blueprint

Spectroscopic methods provide unequivocal structural confirmation of the main component and can be used to identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[9] The purity of the sample can be assessed by the absence of signals corresponding to impurities and the correct integration ratios of the signals for the main compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer. For complex spectra or impurity identification, 2D experiments like COSY and HMBC can be invaluable.[10][11]

-

Expected Chemical Shifts (Approximate):

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Pyrimidine H | ~8.6 (s, 2H) | ~160 | The two equivalent protons on the pyrimidine ring. |

| Tolyl H (ortho to O) | ~7.2 (d, 2H) | ~150 | Aromatic protons on the tolyl ring adjacent to the ether linkage. |

| Tolyl H (meta to O) | ~7.0 (d, 2H) | ~130 | Aromatic protons on the tolyl ring meta to the ether linkage. |

| Tolyl CH₃ | ~2.3 (s, 3H) | ~21 | Methyl group protons on the tolyl ring. |

| Pyrimidine C-Br | - | ~115 | Carbon bearing the bromine atom. |

| Pyrimidine C-O | - | ~165 | Carbon bearing the tolyloxy group. |

Senior Application Scientist's Note: The presence of a singlet integrating to 2H around 8.6 ppm is a key indicator of the correct 5-bromo substitution pattern on the pyrimidine ring. Any deviation or additional signals in the aromatic region should be investigated as potential isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choices: By coupling the separation power of HPLC with the detection power of mass spectrometry, we can assign molecular weights to each peak in the chromatogram. This is invaluable for tentatively identifying impurities before undertaking the effort of isolating them for NMR.

Experimental Protocol: LC-MS

-

Methodology: Use the same HPLC method developed in section 3.1.

-

MS Detector Settings:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is a good starting point.

-

Mass Range: Scan a range from m/z 100 to 500 to cover the expected product and potential dimers or by-products.

-

-

Data Interpretation: The main peak should show an ion corresponding to the protonated molecule [M+H]⁺ at m/z 279/281, reflecting the isotopic pattern of one bromine atom. Impurity peaks can be identified by their unique m/z values, providing clues to their structure (e.g., a peak at m/z 173/175 could indicate unreacted 5-bromo-2-hydroxypyrimidine).

Concluding with an Integrated Purity Statement

A final, comprehensive purity statement is not a single number but a synthesis of all data.

Caption: Logic for an integrated purity assignment.

The final Certificate of Analysis should report:

-

Purity by HPLC: e.g., 99.8% by area percent.

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS, consistent with the structure of 5-Bromo-2-(p-tolyloxy)pyrimidine.

-

Volatile Impurities: e.g., <0.1% by GC-MS.

-

Elemental Analysis: Results for C, H, and N should be within ±0.4% of the theoretical values.

This multi-faceted approach ensures that the material is not only of high purity but that its identity is unequivocally confirmed, providing the highest level of confidence for its use in further research and development.

References

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory . ACS Publications. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity . PMC - NIH. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities . Heterocyclic Letters. [Link]

-

Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . PMC - NIH. [Link]

-

1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b) . ResearchGate. [Link]

-

Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water . PMC - NIH. [Link]

-

Synthesis of Novel Diarylpyrimidine Analogues and Their Antiviral Activity against Human Immunodeficiency Virus Type 1 . ACS Publications. [Link]

-

Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma . PubMed. [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds . Chromatography Today. [Link]

-

Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors . PubMed Central. [Link]

-

Copies of 1H, 13C, 19F NMR spectra . University of Oviedo. [Link]

-

Impurities and Degradation products . ArtMolecule. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design . NIH. [Link]

-

One-step synthesis method of 5-bromo-2-chloropyrimidine . Patsnap. [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS . ResearchGate. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI. [Link]

- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene . PMC - PubMed Central. [Link]

-

Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin . Utah Chemistry. [Link]

Sources

- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 5-Bromo-2-(P-Tolyloxy)Pyrimidine,887430-90-2-Amadis Chemical [amadischem.com]

- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. chemistry.utah.edu [chemistry.utah.edu]

The 5-Bromopyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-bromopyrimidine has emerged as a particularly valuable scaffold. The strategic placement of the bromine atom at the C5 position provides a versatile handle for synthetic elaboration through a variety of cross-coupling reactions, while also influencing the electronic properties of the ring system to enhance biological activity. This technical guide explores the diverse applications of 5-bromopyrimidine compounds in medicinal chemistry, delving into their roles as anticancer, antiviral, antibacterial, and central nervous system (CNS)-active agents. We will examine the underlying mechanisms of action, provide exemplary synthetic strategies, and detail key biological evaluation protocols, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Advantage of the 5-Bromo Substituent

The utility of the 5-bromopyrimidine scaffold in drug design stems from a confluence of chemical and biological factors. From a synthetic standpoint, the carbon-bromine bond at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, alkyl, and amino functionalities, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Biologically, the electronegative bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the steric and electronic influence of the bromo group can modulate the overall conformation and physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will illuminate the power of this scaffold through a detailed exploration of its application in key therapeutic areas.

Anticancer Applications: Beyond Kinase Inhibition

5-Bromopyrimidine derivatives have shown significant promise in oncology, most notably as potent kinase inhibitors. However, their anticancer activity is not limited to this single mechanism.

Tyrosine Kinase Inhibitors: Targeting Aberrant Signaling

A multitude of oncogenic signaling pathways are driven by dysregulated tyrosine kinases. The 5-bromopyrimidine core has been successfully employed in the design of inhibitors targeting these critical enzymes. For instance, novel derivatives have been synthesized as potent Bcr-Abl kinase inhibitors, showing promise for the treatment of chronic myeloid leukemia.[1] The general synthetic approach often starts from the readily available 5-bromo-2,4-dichloropyrimidine, allowing for sequential and regioselective substitution at the C2, C4, and C5 positions.

Experimental Protocol: Synthesis of a Generic 5-Bromopyrimidine-Based Kinase Inhibitor [1]

This protocol outlines a general multi-step synthesis starting from 5-bromo-2,4-dichloropyrimidine.

Step 1: Nucleophilic Aromatic Substitution at C4

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add an appropriate amine (1.1 eq) and a base like potassium carbonate (2.0 eq).

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 4-amino-5-bromo-2-chloropyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution at C2

-

Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol.

-